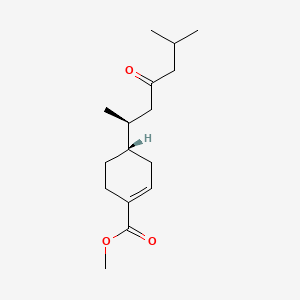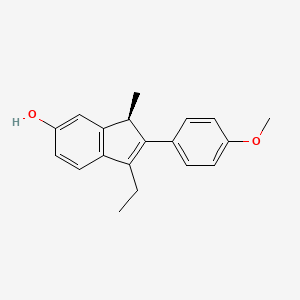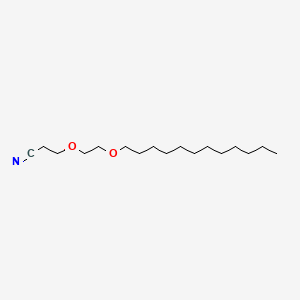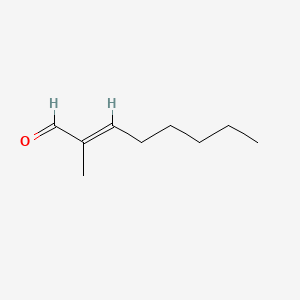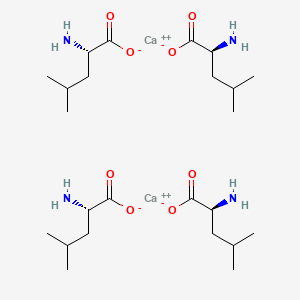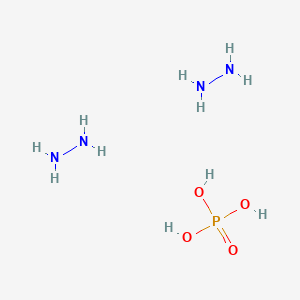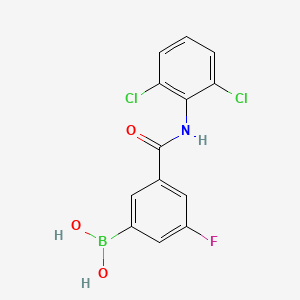
5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a dichlorophenylcarbamoyl group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through a Suzuki-Miyaura coupling reaction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Dichlorophenylcarbamoyl Group: The dichlorophenylcarbamoyl group can be attached through a nucleophilic substitution reaction using a suitable dichlorophenyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The dichlorophenylcarbamoyl group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The fluorine atom can enhance the compound’s stability and bioavailability . The dichlorophenylcarbamoyl group can interact with specific enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and dichlorophenylcarbamoyl groups, making it less versatile in certain applications.
3-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the dichlorophenylcarbamoyl group, limiting its potential interactions.
2,6-Dichlorophenylcarbamoylbenzoic Acid: Lacks the boronic acid group, reducing its utility in Suzuki-Miyaura coupling reactions.
Uniqueness
5-(2,6-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid is unique due to the presence of all three functional groups, which impart distinct chemical properties and make it valuable for a wide range of applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C13H9BCl2FNO3 |
|---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
[3-[(2,6-dichlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl2FNO3/c15-10-2-1-3-11(16)12(10)18-13(19)7-4-8(14(20)21)6-9(17)5-7/h1-6,20-21H,(H,18,19) |
InChI Key |
CBZHNYVWIDCNCO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC=C2Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


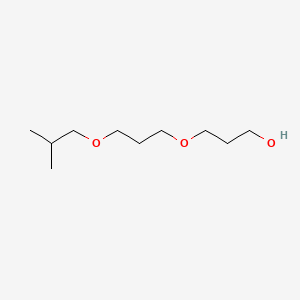

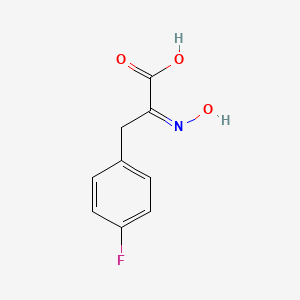
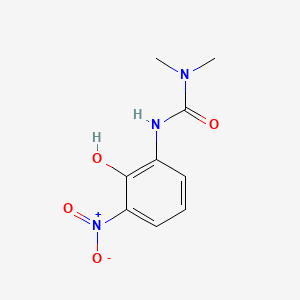

![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
